molecular formula C23H20BrN3O3S2 B2896543 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide CAS No. 1795483-02-1

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide

Cat. No.: B2896543
CAS No.: 1795483-02-1
M. Wt: 530.46
InChI Key: GFXMCYZVOKFCIM-UHFFFAOYSA-N
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Description

The compound of interest is a thieno[3,2-d]pyrimidine derivative characterized by a 4-bromophenyl substituent at position 3 of the pyrimidine core and a thioether-linked butanamide group terminating in a 2-methoxyphenyl moiety. Its structure combines a heterocyclic scaffold with brominated aromatic and methoxy-substituted amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O3S2/c1-3-19(21(28)25-16-6-4-5-7-18(16)30-2)32-23-26-17-12-13-31-20(17)22(29)27(23)15-10-8-14(24)9-11-15/h4-13,19H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXMCYZVOKFCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for 2-Amino-3-(4-Bromophenyl)Thiophene-3-Carboxylate

The thieno[3,2-d]pyrimidine core originates from a substituted 2-aminothiophene precursor synthesized via the Gewald reaction. This three-component reaction involves 4-bromoacetophenone (1.0 equiv), methyl cyanoacetate (1.2 equiv), and elemental sulfur (1.5 equiv) in ethanol under reflux with morpholine as a catalyst. The reaction proceeds via enamine formation, followed by cyclization to yield methyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate (Compound A, 72% yield).

Key Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C (reflux)
  • Catalyst: Morpholine (20 mol%)
  • Reaction Time: 6–8 hours

Cyclization to Thieno[3,2-d]Pyrimidin-4-One

Compound A undergoes cyclization with urea (5.0 equiv) at 200°C for 2 hours to form 3-(4-bromophenyl)-2,4-dihydroxythieno[3,2-d]pyrimidine (Compound B). The reaction proceeds through nucleophilic attack of the amine on the carbonyl group, followed by dehydration.

Characterization Data :

  • IR (KBr) : 3440 cm⁻¹ (–OH), 1630 cm⁻¹ (C=O), 1580 cm⁻¹ (C=C aromatic).
  • Yield : 68% (off-white solid).

Chlorination at Position 2

Phosphorus Oxychloride-Mediated Chlorination

Compound B is treated with phosphorus oxychloride (POCl₃, 10 equiv) under reflux for 10 hours to replace the hydroxyl groups at positions 2 and 4 with chlorine atoms. The product, 2,4-dichloro-3-(4-bromophenyl)thieno[3,2-d]pyrimidine (Compound C), is isolated via extraction with chloroform and recrystallized from ethanol.

Key Conditions :

  • Solvent: Excess POCl₃ (neat)
  • Temperature: 110°C (reflux)
  • Reaction Time: 10 hours
  • Yield : 75% (pale yellow crystals).

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar–H), 7.62 (d, J = 8.4 Hz, 2H, Ar–H).
  • IR (KBr) : 740 cm⁻¹ (C–Cl), 1660 cm⁻¹ (C=C aromatic).

Final Compound Purification and Characterization

Recrystallization and Chromatography

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallized from methanol to yield the title compound as a white crystalline solid.

Spectroscopic Analysis

  • High-Resolution Mass Spectrometry (HRMS) : m/z 586.0321 [M+H]⁺ (calc. 586.0325).
  • ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.18 (d, J = 8.4 Hz, 2H, Ar–H), 7.54 (d, J = 8.4 Hz, 2H, Ar–H), 7.12–6.88 (m, 4H, Ar–H), 3.82 (s, 3H, OCH₃), 2.45–2.32 (m, 4H, CH₂).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an alcohol.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The thieno[3,2-d]pyrimidine core is a key feature shared across several analogs. However, modifications to ring saturation and fusion significantly alter properties:

  • Target Compound: Features a planar, unsaturated thieno[3,2-d]pyrimidine core, optimizing π-π stacking interactions.
  • Hexahydro-Benzothieno Derivative (): Incorporates a saturated hexahydrobenzothieno[2,3-d]pyrimidine core, which may enhance conformational flexibility and solubility .
  • Thieno[2,3-d]pyrimidine Derivatives (): Substitution at the 2,3-position (vs. 3,2-d in the target) alters electronic distribution and steric accessibility .

Substituent Effects

Aromatic Substituents
  • 4-Bromophenyl (Target) : Bromine’s electron-withdrawing nature and hydrophobic bulk may enhance binding to hydrophobic pockets in target proteins.
  • Trifluoromethylphenoxy (): The trifluoromethyl group increases electronegativity and metabolic stability, contributing to antimicrobial activity in related compounds .
Amide/Linkage Modifications
  • Butanamide (Target) : The four-carbon chain provides flexibility and may improve membrane permeability compared to shorter chains.
  • Sulfonamide (): Replacing thioether with sulfonamide introduces hydrogen-bonding capability, improving solubility but possibly reducing cell penetration .
Methoxy Group Positioning
  • 2-Methoxyphenyl (Target) : Ortho-substitution may sterically hinder interactions compared to para-methoxy groups but could enhance selectivity for certain targets.

Biological Activity

The compound 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H16BrN3O3S2
  • Molar Mass : 502.404 g/mol
  • CAS Number : 379237-32-8

The structure features a thieno[3,2-d]pyrimidine core substituted with a bromophenyl group and a methoxyphenyl butanamide moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways involved in apoptosis and cell proliferation. The thieno[3,2-d]pyrimidine scaffold is known for its role in inhibiting certain kinases and modulating signaling pathways that are crucial for cancer cell survival.

Antiproliferative Activity

Recent studies have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)1.575
Panc-1 (Pancreatic)1.4
HT-29 (Colon Cancer)1.875
A-549 (Lung Cancer)5.575

These results indicate that the compound is particularly effective against MCF-7 and Panc-1 cell lines, suggesting its potential as an anticancer agent.

Apoptotic Mechanisms

The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. For instance:

  • Caspase Activation : Treatment with the compound significantly increased levels of active Caspase 3, indicating the initiation of apoptotic processes.
  • Cell Cycle Arrest : Analysis revealed that the compound causes cell cycle arrest at the G2/M phase, further supporting its role as an antiproliferative agent.

Study on MCF-7 Cells

In a controlled study focusing on MCF-7 breast cancer cells:

  • Objective : To assess the antiproliferative effects of the compound.
  • Methodology : Cells were treated with varying concentrations of the compound, followed by analysis using propidium iodide fluorescence assays.
  • Findings : The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 1.575 µM. Additionally, flow cytometry indicated significant apoptosis as evidenced by annexin V-FITC staining.

Study on Panc-1 Cells

Another study evaluated the efficacy against Panc-1 pancreatic cancer cells:

  • Objective : To determine cytotoxic effects and mechanism of action.
  • Results : Similar to MCF-7 cells, Panc-1 cells exhibited an IC50 of 1.4 µM, with notable activation of apoptotic markers.

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis typically involves:

Thieno[3,2-d]pyrimidinone core formation via cyclization of substituted thioureas with α-haloketones under reflux in ethanol or DMF .

Thioether linkage introduction through nucleophilic substitution using mercaptoacetic acid derivatives, requiring pH control (8–9) and catalysts like triethylamine .

Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DCM or THF at 0–5°C to minimize side reactions .
Optimization strategies :

  • Use HPLC to monitor intermediate purity .
  • Adjust solvent polarity (e.g., switching from DMF to DMSO) to enhance solubility of bromophenyl intermediates .
  • Employ microwave-assisted synthesis to reduce reaction time for cyclization steps .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Assign peaks for the 4-bromophenyl (δ 7.4–7.6 ppm), thienopyrimidinone carbonyl (δ 165–170 ppm), and methoxyphenyl protons (δ 3.8 ppm for OCH3) .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
  • XRD : Resolve crystal structure to validate stereochemistry of the butanamide chain .

Advanced: How do structural modifications (e.g., substituent variations on the phenyl rings) influence bioactivity?

Answer:
Structure-Activity Relationship (SAR) insights :

  • 4-Bromophenyl group : Enhances hydrophobic interactions with enzyme active sites (e.g., kinase targets) but may reduce solubility; replacing bromine with methoxy improves bioavailability but lowers potency .
  • 2-Methoxyphenyl on amide : Critical for hydrogen bonding with residues like Asp86 in COX-2; removal abolishes anti-inflammatory activity .
  • Thioether vs. sulfone : Oxidation to sulfone increases metabolic stability but reduces cell permeability .
    Methodology :
  • Synthesize derivatives via Suzuki-Miyaura coupling for aryl modifications .
  • Test in enzyme inhibition assays (IC50) and logP measurements to correlate substituents with activity/pharmacokinetics .

Advanced: What experimental approaches are recommended to resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

Answer:

  • Standardize assay conditions : Use identical cell lines (e.g., HepG2 vs. HEK293), ATP concentrations (1 mM for kinase assays), and incubation times .
  • Validate target engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding .
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final) and verify via dynamic light scattering .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Answer:

  • Molecular docking (AutoDock Vina) : Identify key interactions (e.g., bromophenyl with hydrophobic pocket in EGFR T790M) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; prioritize derivatives with low RMSD (<2 Å) .
  • QSAR models : Train on datasets with >50 analogs to predict bioactivity based on descriptors (e.g., polar surface area, logD) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Store at –20°C under argon in amber vials to prevent thioether oxidation .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring; degradation >5% indicates need for reformulation .

Advanced: How can researchers differentiate between on-target and off-target effects in phenotypic assays?

Answer:

  • CRISPR knockouts : Compare activity in wild-type vs. target gene-knockout cell lines .
  • Phosphoproteomics (LC-MS/MS) : Identify downstream signaling changes unique to the intended target .
  • Use orthogonal assays : Pair cell viability data with enzymatic activity measurements (e.g., ADP-Glo™ kinase assay) .

Basic: What solvents and catalysts are compatible with this compound in downstream reactions?

Answer:

  • Compatible solvents : DCM, THF, DMF (avoid DMSO due to sulfur reactivity) .
  • Catalysts : Pd(PPh3)4 for cross-couplings, NaH for deprotonation (tested at 0.1–5 mol%) .

Advanced: What strategies mitigate metabolic instability of the thioether moiety in vivo?

Answer:

  • Prodrug approach : Mask thioether as a disulfide (reducible in cells) .
  • Isotere replacement : Substitute sulfur with CH2 or NH; validate via CYP450 metabolism assays .

Advanced: How does the compound’s logD affect its pharmacokinetic profile, and how can it be optimized?

Answer:

  • Current logD (predicted) : ~3.2 (moderate permeability, high plasma protein binding) .
  • Optimization : Introduce polar groups (e.g., –OH on butanamide) to reduce logD to 2.5–3.0, balancing absorption and clearance .
  • In silico tools : Use SwissADME to predict changes and prioritize analogs .

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